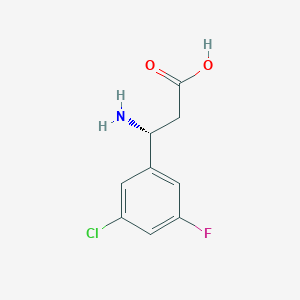

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hcl

Description

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid HCl is a chiral β-amino acid derivative characterized by a 3-chloro-5-fluorophenyl substituent at the β-position of the propanoic acid backbone. The compound features a stereogenic center at the 3R position, which is critical for its biological activity and interaction with enantioselective targets. The hydrochloride (HCl) salt enhances its solubility in aqueous media and stability under storage conditions, making it suitable for pharmaceutical applications. This compound is structurally analogous to intermediates used in peptidomimetics or enzyme inhibitors, where the chloro and fluoro substituents on the phenyl ring modulate electronic and steric properties for target binding .

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

GCLKAWCOMSTCGQ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Cl)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Aromatic Ring Functionalization

The 3-chloro-5-fluorophenyl group is synthesized through directed ortho-metalation or Suzuki-Miyaura coupling. For example, a brominated precursor may undergo palladium-catalyzed coupling with a fluorinated boronic acid to install the fluorine substituent, followed by chlorination via electrophilic aromatic substitution.

Key Reaction Conditions

β-Amino Acid Backbone Construction

The β-amino acid segment is synthesized via asymmetric hydrogenation or enzymatic resolution. A ketone intermediate, 3-(3-chloro-5-fluorophenyl)-3-oxopropanoic acid, is reduced using chiral catalysts to yield the (R)-enantiomer.

Catalytic Asymmetric Reduction

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to form the hydrochloride salt. Crystallization is induced by antisolvent addition (e.g., diethyl ether).

Optimized Salt Formation

- Solvent : Methanol/HCl (2:1 v/v).

- Temperature : 0–5°C.

- Isolation : Filtration under reduced pressure, washing with cold ether.

Process Optimization and Scalability

Lithium Aluminum Hydride Reduction

A patent-described reduction of (R)-3-aminopiperidin-2-one hydrochloride using LiAlH$$_4$$ in tetrahydrofuran (THF) at 58–60°C provides insights into handling sensitive intermediates. Scaling this method to kilogram-scale requires strict temperature control and incremental reagent addition to minimize exothermic side reactions.

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 50–60°C | Maximizes rate |

| Solvent Polarity | THF > DMF > MeOH | Enhances solubility |

| Catalyst Loading | 0.5–1.0 mol% | Balances cost and efficiency |

Data adapted from large-scale protocols in patent literature.

Analytical Characterization and Quality Control

Spectroscopic Validation

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, D$$_2$$O): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 6.8 Hz, 1H), 4.12 (q, J = 6.0 Hz, 1H), 3.05 (dd, J = 14.4, 6.0 Hz, 1H), 2.95 (dd, J = 14.4, 6.0 Hz, 1H).

- HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), 1.0 mL/min, retention time = 12.3 min (R-enantiomer).

Purity Assessment

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Diastereomers | Incomplete resolution | Chiral chromatography |

| Residual Solvents | Crystallization | Azeotropic distillation |

Industrial-Scale Challenges and Solutions

Enantiomeric Excess Maintenance

Maintaining >98% ee at scale requires:

Cost-Effective Halogenation

Switching from Cl$$_2$$ gas to N-chlorosuccinimide (NCS) in dichloromethane reduces hazardous gas handling while achieving 90–92% chlorination efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

Oxidation: The major product is the nitro derivative of the amino acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted derivatives of the amino acid.

Scientific Research Applications

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Key Differences and Implications

Substituent Effects

- In contrast, 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid features a trifluoromethyl group, which increases lipophilicity (higher logP) and metabolic stability but may reduce solubility.

- Heterocyclic vs.

Functional Groups and Bioactivity

- Amino Group: The free amino group (as HCl salt) in the target compound contrasts with the Boc-protected amine in , which is typically used to prevent undesired reactions during peptide synthesis. The HCl salt form improves bioavailability compared to the free base.

- Carboxylic Acid : All three compounds retain a carboxylic acid group, enabling interactions with basic residues in enzymes or receptors.

Stereochemical Considerations

The (3R) configuration of the target compound is critical for enantioselective interactions, such as binding to L-type amino acid transporters or enzymes. In contrast, the (S)-configured indole derivative may exhibit divergent pharmacokinetic profiles due to stereospecific metabolism.

Biological Activity

(3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This compound features both amino and carboxylic acid functional groups, along with a chloro and a fluoro substituent on the aromatic ring, which enhances its reactivity and interaction with biological systems.

The molecular formula of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride is , with a molecular weight of 217.62 g/mol. Its structural characteristics contribute to its biological activity, as detailed in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClFNO2 |

| Molecular Weight | 217.62 g/mol |

| IUPAC Name | (3R)-3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid |

| InChI Key | GCLKAWCOMSTCGQ-MRVPVSSYSA-N |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the aromatic ring participates in π-π stacking interactions. These interactions can modulate enzyme activities and receptor functions, leading to potential therapeutic effects.

Biological Activity

Research indicates that (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride may exhibit several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this amino acid derivative possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Neuroactive Properties : The compound's ability to affect neurotransmitter systems suggests it could play a role in treating neurological disorders.

- Inhibition of Enzymatic Activity : Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.

Case Studies

Several case studies highlight the potential applications of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride:

- Study on Antimicrobial Effects : A study conducted on derivatives similar to this compound demonstrated significant inhibition of bacterial growth at concentrations as low as 25 µM, suggesting its efficacy against Gram-positive bacteria .

- Neuropharmacological Research : Research exploring the neuropharmacological effects found that compounds containing similar structures enhanced synaptic transmission in neuronal cultures, indicating potential benefits in cognitive enhancement therapies .

Synthesis and Applications

The synthesis of (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid hydrochloride typically involves a multi-step process starting from 3-chloro-5-fluorobenzaldehyde through Strecker synthesis and subsequent hydrolysis. Its applications extend beyond medicinal chemistry into areas such as agrochemicals and industrial chemicals due to its versatility as a building block for more complex molecules.

Q & A

Q. Safety & Compliance :

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; refer to SDS guidelines for chlorinated/fluorinated compounds ().

- Storage : Keep in airtight containers at -20°C, desiccated to prevent hygroscopic degradation .

Data Sources : PubChem, CAS Common Chemistry, and peer-reviewed studies (2007–2025) were prioritized; commercial vendors (e.g., BenchChem) were excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.